molecular formula C9H16O5S B3022532 2-Mesitylenesulfonic acid dihydrate CAS No. 835617-36-2

2-Mesitylenesulfonic acid dihydrate

Cat. No.: B3022532
CAS No.: 835617-36-2
M. Wt: 236.29 g/mol
InChI Key: LIKWMDGAWXCECN-UHFFFAOYSA-N
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Preparation Methods

2-Mesitylenesulfonic acid dihydrate can be synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfur trioxide or chlorosulfonic acid, followed by crystallization from water to obtain the dihydrate form. Industrial production methods typically involve similar sulfonation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

2-Mesitylenesulfonic acid dihydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, carboxylic acids, and acyl chlorides. The major products formed from these reactions are esters, acylated compounds, and condensation products.

Scientific Research Applications

2-Mesitylenesulfonic acid dihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Mesitylenesulfonic acid dihydrate involves its strong acidity, which allows it to donate protons and facilitate various chemical reactions. It acts as a proton donor in acid-catalyzed reactions, enhancing the reactivity of substrates and promoting the formation of desired products. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of reaction intermediates through protonation .

Comparison with Similar Compounds

2-Mesitylenesulfonic acid dihydrate can be compared with other sulfonic acids such as:

    p-Toluenesulfonic acid monohydrate: Similar in function but differs in the position of the methyl groups on the benzene ring.

    Methanesulfonic acid: A simpler sulfonic acid with a single methyl group, used in similar catalytic applications.

    Camphorsulfonic acid: A chiral sulfonic acid used in asymmetric synthesis .

This compound is unique due to its specific structure, which provides distinct reactivity and solubility properties, making it suitable for a variety of specialized applications.

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKWMDGAWXCECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835617-36-2
Record name 835617-36-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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